Comprehensive Technical Guide on the Physical Properties and Characterization of 2-Fluoro-5-(2-methoxyphenyl)benzoic acid
Comprehensive Technical Guide on the Physical Properties and Characterization of 2-Fluoro-5-(2-methoxyphenyl)benzoic acid
Executive Summary & Chemical Identity
In modern drug discovery, biphenyl scaffolds are privileged structures frequently utilized in the design of kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and lipoxygenase inhibitors. 2-Fluoro-5-(2-methoxyphenyl)benzoic acid is a highly functionalized biphenyl derivative that serves as a critical building block and intermediate in medicinal chemistry.
Understanding the precise physical properties of this compound is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides an authoritative analysis of its physicochemical properties, structural conformation, and the rigorous experimental workflows required for its characterization.
Chemical Identity Table
| Property | Value |
| IUPAC Name | 2-Fluoro-5-(2-methoxyphenyl)benzoic acid |
| Synonyms | 4-Fluoro-2'-methoxy-[1,1'-biphenyl]-3-carboxylic acid[1] |
| CAS Registry Number | 1178303-59-7[1] |
| PubChem CID | 53211100[2] |
| Molecular Formula | C₁₄H₁₁FO₃[1] |
| Molecular Weight | 246.23 g/mol [2] |
Fundamental Physical and Computed Properties
The macroscopic physical properties of a molecule are dictated by its microscopic functional groups. The table below summarizes the computed physicochemical properties of 2-Fluoro-5-(2-methoxyphenyl)benzoic acid, followed by a mechanistic analysis of how its specific substituents drive these values.
Quantitative Property Matrix
| Physicochemical Parameter | Value | Implications for Drug Design |
| XLogP3 (Lipophilicity) | 3.4 | Indicates moderate to high lipophilicity, favorable for membrane permeability but potentially limiting to aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 46.5 Ų | Well within the Lipinski/Veber limits (<140 Ų) for excellent oral bioavailability and potential blood-brain barrier (BBB) penetration. |
| Hydrogen Bond Donors | 1 | Sourced entirely from the carboxylic acid (-COOH) moiety. |
| Hydrogen Bond Acceptors | 4 | Sourced from the fluorine atom, the methoxy oxygen, and the two carboxylic oxygens. |
| Rotatable Bonds | 3 | Low conformational flexibility, minimizing the entropic penalty upon target binding. |
Mechanistic Insights: The Role of Substituents
As a Senior Application Scientist, it is crucial to look beyond the numbers and understand the causality of the molecule's behavior:
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The Ortho-Fluoro Effect: The fluorine atom positioned ortho to the carboxylic acid exerts a strong inductive electron-withdrawing effect (-I effect). This stabilizes the carboxylate anion, effectively lowering the pKa of the benzoic acid compared to a non-fluorinated analog. Consequently, the molecule will be highly ionized at physiological pH (7.4), which serves as a compensatory mechanism to improve aqueous solubility despite the lipophilic biphenyl core.
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The Methoxy Shield: The methoxy group at the 2'-position acts as both a hydrogen bond acceptor and a steric shield. Its bulk forces the biphenyl system out of coplanarity, which directly impacts the crystal lattice energy and solid-state properties.
Structural Conformation & Dihedral Angle Analysis
Biphenyl systems are not flat. The presence of substituents at the ortho positions (the 2-fluoro and 2'-methoxy groups) creates significant steric hindrance and electrostatic repulsion. This restricts the rotation around the C-C biphenyl bond, leading to a preferred non-planar conformation (and potential atropisomerism if rotation is entirely locked).
This non-planarity is highly advantageous. Coplanar aromatic systems tend to stack efficiently in the solid state (π-π stacking), resulting in high crystal lattice energies and notoriously poor aqueous solubility ("brick dust" molecules). By forcing a twisted conformation, the lattice energy is lowered, thereby enhancing thermodynamic solubility.
Figure 1: Impact of ortho-substituents on biphenyl conformation and physicochemical properties.
Experimental Workflows for Physical Characterization
To empirically validate the physical properties of 2-Fluoro-5-(2-methoxyphenyl)benzoic acid, rigorous, self-validating analytical protocols must be employed.
Potentiometric pKa Determination via Yasuda-Shedlovsky Extrapolation
The Challenge: Because the unionized form of this lipophilic acid is highly insoluble in pure water, standard aqueous titration will result in precipitation, rendering the pH readings inaccurate[3]. The Solution: Titration must be performed in water-miscible organic co-solvents (e.g., methanol), followed by mathematical extrapolation to 0% co-solvent using the Yasuda-Shedlovsky method[3],[4].
Step-by-Step Methodology:
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Sample Preparation: Dissolve 1–2 mg of the compound in varying ratios of Methanol:Water (e.g., 30%, 40%, and 50% MeOH by volume) maintaining a constant ionic strength using 0.15 M KCl[3].
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Titration: Perform automated potentiometric titrations from pH 2.0 to 12.0 using standardized 0.1 M NaOH and 0.1 M HCl.
-
Apparent pKa (psKa) Calculation: Determine the apparent pKa (psKa) for each co-solvent ratio using the Bjerrum difference plot.
-
Self-Validating Extrapolation: Plot (psKa+log[H2O]) against the reciprocal of the dielectric constant (1/ϵ) of the respective mixtures[4].
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Validation Check: The system is self-validating; a linear regression with an R2>0.99 confirms that the co-solvent did not induce complexation or alter the fundamental ionization mechanism. The y-intercept yields the true aqueous pKa[3].
Thermodynamic Solubility Profiling
The Challenge: Kinetic solubility assays (dropping DMSO stocks into buffer) often overestimate solubility due to transient supersaturation[5]. For formulation and late-stage discovery, true thermodynamic equilibrium must be established[6].
Figure 2: Standardized workflow for thermodynamic solubility determination.
Step-by-Step Methodology:
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Saturation: Dispense an excess amount of solid 2-Fluoro-5-(2-methoxyphenyl)benzoic acid (approx. 2-5 mg) into 1 mL of Phosphate Buffered Saline (pH 7.4)[7].
-
Equilibration: Incubate the suspension in a shake-flask at 37°C with constant agitation (500 rpm) for 24 to 48 hours to ensure thermodynamic equilibrium is reached between the solid and solvated phases[6],[8].
-
Phase Separation: Isolate the supernatant via ultracentrifugation (15,000 rpm for 15 minutes) rather than filtration, to prevent non-specific binding of the lipophilic compound to filter membranes.
-
Quantification: Analyze the supernatant via HPLC-UV against a standard calibration curve to determine the exact concentration[7].
-
Self-Validating Solid State Check (Crucial): Recover the undissolved solid pellet and analyze it via X-Ray Powder Diffraction (XRPD). Causality: The buffer pH (7.4) is higher than the expected pKa of the compound. This can induce the in-situ formation of a sodium salt, which has a drastically different solubility profile than the free acid. If the XRPD pattern changes from the starting material, the measured solubility corresponds to the newly formed salt/polymorph, not the original free acid[6].
Spectroscopic Signatures
For routine identification and purity assessment, the compound exhibits distinct spectroscopic signatures:
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¹⁹F NMR: A sharp multiplet corresponding to the single aromatic fluorine atom, heavily shielded by the adjacent carboxylic acid group.
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¹H NMR: A distinct singlet integrating to 3 protons around δ 3.8 ppm, characteristic of the methoxy (-OCH₃) group, alongside a complex aromatic region (7 protons) reflecting the asymmetric biphenyl system.
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Mass Spectrometry (ESI-): Given the carboxylic acid, the molecule ionizes exceptionally well in negative electrospray ionization mode, yielding a strong [M−H]− peak at m/z 245.06.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 53211100, 2-Fluoro-5-(2-methoxyphenyl)benzoic acid". PubChem. URL:[Link]
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Işık, M. et al. "pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments". Journal of Computer-Aided Molecular Design, 35(2), 2021, 131-166. URL:[Link]
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Boit, V. et al. "Will we ever be able to accurately predict solubility?". Communications Chemistry, 7(1), 2024. URL:[Link]
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Saal, C., Petereit, A.C. "Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks". European Journal of Pharmaceutical Sciences, 47(4), 2012, 589-595. URL:[Link]
Sources
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- 2. 2-Fluoro-5-(2-methoxyphenyl)benzoic acid | C14H11FO3 | CID 53211100 - PubChem [pubchem.ncbi.nlm.nih.gov]
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